Intermediate HOMO-LUMO Energy Gap Defines Distinct Electronic and Spectroscopic Behavior vs. 4,4'- and 2,2'-BPF
Quantum chemical calculations reveal that 2,4'-dihydroxydiphenylmethane possesses an intermediate HOMO-LUMO energy gap relative to its 4,4'- and 2,2'- isomers. The minimum energy difference occurs at 4,4'-BPF, the middle energy difference at 2,4'-BPF, and the maximum at 2,2'-BPF [1]. Consequently, electron transition in 4,4'-BPF is easier than in 2,4'-BPF, while transition in 2,2'-BPF is the most difficult [1]. Experimentally, this translates to significant variations in FTIR absorption peak strength and Raman spectra among the isomers [1].
| Evidence Dimension | HOMO-LUMO Energy Gap Order |
|---|---|
| Target Compound Data | Middle energy difference |
| Comparator Or Baseline | 4,4'-BPF: minimum energy difference (easiest electron transition); 2,2'-BPF: maximum energy difference (most difficult electron transition) |
| Quantified Difference | Order: 2,2'-BPF > 2,4'-BPF > 4,4'-BPF |
| Conditions | Quantum chemical calculation (Vacuum, 2016) |
Why This Matters
This intermediate electronic state dictates 2,4'-BPF's unique reactivity in polymerization and its distinct analytical signature for quality control.
- [1] Wang, H., Zhao, Y. P., Zhu, Y. J., & Shen, J. Y. (2016). Spectral properties of bisphenol F based on quantum chemical calculations. Vacuum, 128, 198-204. View Source
